molecular formula C17H11F2N3O2 B3404780 N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide CAS No. 1251574-17-0

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide

Katalognummer B3404780
CAS-Nummer: 1251574-17-0
Molekulargewicht: 327.28
InChI-Schlüssel: YBHSTVCVCYEIQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide, also known as PF-06282999, is a small molecule drug candidate that has shown potential in treating various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and DNA repair. By inhibiting CK2, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide can induce cell cycle arrest and apoptosis in cancer cells and reduce inflammation in immune cells (Litchfield et al., 2018).
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide inhibits cell proliferation and induces apoptosis by blocking the activity of CK2. In immune cells, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also been shown to enhance the efficacy of chemotherapy drugs in treating cancer (Litchfield et al., 2018; Li et al., 2019).

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is its specificity towards CK2, which reduces the risk of off-target effects. N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, making it a promising drug candidate for further development. However, one of the limitations of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is its low solubility, which may affect its efficacy in vivo (He et al., 2016).

Zukünftige Richtungen

There are several future directions for the research and development of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide. One area of focus is in the treatment of cancer, where N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide could be used in combination with other chemotherapy drugs to enhance their efficacy. Another area of research is in the treatment of autoimmune diseases, where N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide could be used to reduce inflammation and tissue damage. Further studies are also needed to investigate the safety and efficacy of N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide in vivo and to optimize its pharmacokinetic properties (Litchfield et al., 2018; Li et al., 2019).
Conclusion
In conclusion, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide is a promising small molecule drug candidate that has shown potential in treating various diseases, including cancer and autoimmune disorders. Its specificity towards CK2 and good pharmacokinetic properties make it a promising drug candidate for further development. Further research is needed to investigate its safety and efficacy in vivo and to optimize its pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. Studies have shown that N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide inhibits the growth of cancer cells by targeting the protein kinase CK2, which plays a crucial role in cell proliferation and survival. N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as gemcitabine and cisplatin, in treating pancreatic and ovarian cancers (Litchfield et al., 2018).
In addition to cancer, N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide has also shown promise in treating autoimmune disorders. Studies have demonstrated that N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases (Li et al., 2019).

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-3-pyrimidin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O2/c18-12-5-6-15(14(19)10-12)22-16(23)11-3-1-4-13(9-11)24-17-20-7-2-8-21-17/h1-10H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHSTVCVCYEIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide
Reactant of Route 6
N-(2,4-difluorophenyl)-3-(pyrimidin-2-yloxy)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.